(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid
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Overview
Description
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid typically involves the protection of the amino group using the Fmoc group. One common method is the Arndt-Eistert homologation, which starts from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids. This method involves two steps and results in enantiomerically pure N-Fmoc-protected β-amino acids with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of deprotection and coupling required for peptide synthesis, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to fluorenone under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) can be used for the oxidation of the fluorenyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the carbonyl group.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Deprotected amino acids ready for further peptide synthesis.
Scientific Research Applications
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid .
- (9H-Fluoren-9-yl)methoxycarbonylglycylglycine .
Uniqueness
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for the selective synthesis of peptides with high purity and yield, making it a valuable tool in peptide chemistry.
Properties
CAS No. |
2219353-70-3 |
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Molecular Formula |
C22H25NO4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)19(12-20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 |
InChI Key |
OZJGKTWSHFVPPN-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Purity |
95 |
Origin of Product |
United States |
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